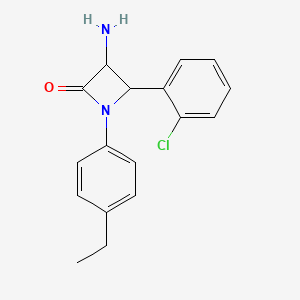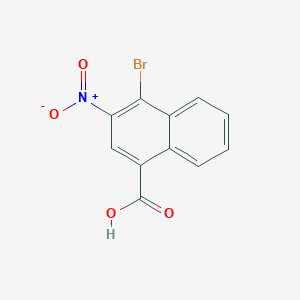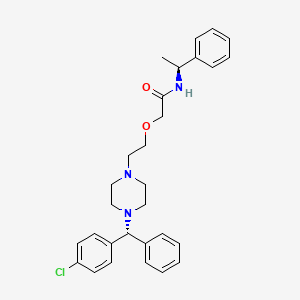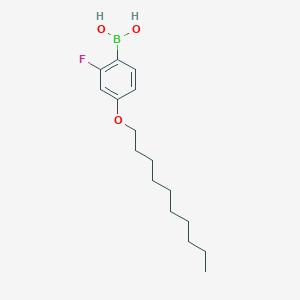
2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by a quinazolinone core structure substituted with a 4-methoxyphenethylamino group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution with 4-Methoxyphenethylamine: The quinazolinone core is then reacted with 4-methoxyphenethylamine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-((4-Hydroxyphenethyl)amino)quinazolin-4(1H)-one or 2-((4-Formylphenethyl)amino)quinazolin-4(1H)-one.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Aminoquinazolin-4(1H)-one: Lacks the 4-methoxyphenethyl group, resulting in different biological activities.
2-(Phenethylamino)quinazolin-4(1H)-one: Similar structure but without the methoxy group, leading to variations in chemical reactivity and biological properties.
2-((4-Hydroxyphenethyl)amino)quinazolin-4(1H)-one: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
Eigenschaften
CAS-Nummer |
61741-37-5 |
|---|---|
Molekularformel |
C17H17N3O2 |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17-19-15-5-3-2-4-14(15)16(21)20-17/h2-9H,10-11H2,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
JNUSKZVCOBWPHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)



![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)


![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)

![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
